5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic reactions involving indazole derivatives. Notably, it is often derived from 1-methyl-1H-indazole-6-carbaldehyde, which serves as a precursor in synthetic pathways.
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is classified as a heterocyclic aromatic compound, more specifically an indazole derivative. Its structure includes a fluorine atom, which can influence its reactivity and biological properties.
The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde typically involves the following methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular formula for 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is , with a molecular weight of approximately 180.17 g/mol. The structure features:
Key structural data include:
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Analytical techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are used for monitoring reaction progress and product purification .
The mechanism of action for 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde primarily relates to its interactions with biological targets. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, potentially affecting how it interacts with enzymes or receptors.
Studies have indicated that indazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific mechanism may involve modulation of signaling pathways or direct interaction with DNA or RNA .
Relevant data include:
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
The systematic nomenclature of this compound follows IUPAC conventions for substituted indazoles. Its standardized name is 5-fluoro-1-methyl-1H-indazole-6-carbaldehyde, which precisely defines the molecular framework and substituent positions. The parent structure is 1H-indazole, where the hydrogen at the 1-position is replaced by a methyl group, establishing the 1-methyl-1H-indazole base. The numbering system assigns position 1 to the nitrogen adjacent to the fusion point, position 3 to the other nitrogen, and positions 4–7 to the benzene ring. The prefix 5-fluoro designates a fluorine atom at the 5-position of the bicyclic system, while 6-carbaldehyde specifies a formyl group (-CHO) at the adjacent carbon. This systematic name differentiates it from isomeric structures like 5-fluoro-1-methyl-1H-indazole-3-carbaldehyde or 5-fluoro-1H-indazole-6-carbaldehyde (non-methylated variant), which exhibit distinct chemical and biological profiles. Alternative chemical names identified in vendor catalogs include "1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl-" and "1-Methyl-1H-indazole-6-carboxaldehyde" (without fluorine specification), though the IUPAC name remains the authoritative descriptor [1] [3] [4].
Table 1: Nomenclature Synonyms and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-fluoro-1-methyl-1H-indazole-6-carbaldehyde |
Alternative Names | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl-; 5-Fluoro-1-methyl-1H-indazole-6-carboxaldehyde |
CAS Registry Number | 1286734-88-0 |
Canonical SMILES | O=CC1=CC2=C(C=C1F)C=NN2C |
InChI Key | QVJLIFWOJJVJSA-UHFFFAOYSA-N |
The compound possesses the molecular formula C₉H₇FN₂O, confirmed through multiple analytical sources. Elemental analysis confirms carbon (60.68%), hydrogen (3.96%), fluorine (10.66%), nitrogen (15.72%), and oxygen (8.98%) composition. Its precise molecular weight is 178.17 g/mol (178.16 g/mol when calculated using standardized atomic weights: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00). This moderate molecular weight aligns with Lipinski's "Rule of Five" guidelines for drug-like molecules, facilitating favorable pharmacokinetic properties in derivatives. The formula distinguishes it from related structures like 6-bromo-5-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂, MW=229.05 g/mol) and 5-fluoro-1H-indazole-6-carbaldehyde (C₈H₅FN₂O, MW=164.14 g/mol), both lacking the N-methyl group or featuring different substituents. The molecular weight and formula serve as critical parameters for mass spectrometric identification, with the [M+H]+ peak expected at m/z 179.17 in positive ionization mode [1] [2] [8].
The emergence of 5-fluoro-1-methyl-1H-indazole-6-carbaldehyde as a synthetic target coincides with the early 2010s surge in interest around fluorinated nitrogen heterocycles. Its first reported synthesis and characterization occurred around 2012, coinciding with the assignment of its CAS Registry Number (1286734-88-0). This timeline positions it as a relatively novel entrant in the heterocyclic chemistry landscape, developed in response to growing demand for structurally complex, fluorinated building blocks in pharmaceutical R&D. The compound's design reflects strategic advances in two key areas: (1) regioselective indazole functionalization techniques that overcame historical challenges in achieving C6-carbaldehyde installation without N3-protection side reactions, and (2) late-stage fluorination methodologies enabling efficient C–F bond formation on pre-assembled heterocycles. Early synthetic routes typically employed directed ortho-metalation (DoM) strategies on protected indazole precursors or palladium-catalyzed carbonylative transformations of halogenated intermediates. The inclusion of the N1-methyl group represented a deliberate design choice to block N2-alkylation pathways—a common side reaction in indazole chemistry—while simultaneously modulating the lipophilicity and metabolic stability of downstream derivatives. This structural innovation filled a critical gap between simpler fluorinated indazoles (e.g., 5-fluoro-1H-indazole, CAS 348-26-5) and more complex pharmaceutical intermediates [1] [4] [9].
The strategic value of 5-fluoro-1-methyl-1H-indazole-6-carbaldehyde in drug discovery stems from three key attributes: its versatile reactivity, fluorine-enhanced bioavailability, and conformational rigidity. The aldehyde group serves as a synthetic linchpin for constructing diverse pharmacophores through well-established transformations:
The 5-fluorine atom imparts strategic advantages by modulating electronic distribution (σ-inductive effect), enhancing membrane permeability, and blocking oxidative metabolism at the C5 position. These properties are particularly valuable in kinase inhibitor design, where the indazole scaffold frequently serves as adenine mimetic in ATP-binding sites. Additionally, the compound has demonstrated significant utility in synthesizing covalent inhibitors through aldehyde-mediated Schiff base formation with catalytic lysine residues, as well as in constructing PROTACs (Proteolysis Targeting Chimeras) where the aldehyde enables efficient linker conjugation to E3 ligase ligands. Its application in generating high-value derivatives like 5-fluoro-1-methyl-1H-indazole-6-carboxylic acid (CAS 1780171-86-9) further extends its synthetic utility for amide bond formation in peptide mimetics [1] [5].
Table 2: Key Physicochemical Properties
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₉H₇FN₂O | Elemental analysis/MS |
Molecular Weight | 178.17 g/mol | Mass spectrometry |
Density | 1.21 g/cm³ | Predicted (similar indazoles) |
Boiling Point | 311.8°C at 760 mmHg | Estimated from analogs |
Flash Point | 142.4°C | Standard testing |
Table 3: Comparison of Indazole Carbaldehyde Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Distinction |
---|---|---|---|---|
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde | 1286734-88-0 | C₉H₇FN₂O | 178.17 | 1-methyl, 5-F, 6-CHO |
5-Fluoro-1H-indazole-3-carbaldehyde | 485841-48-3 | C₈H₅FN₂O | 164.14 | No N-methyl, 3-CHO |
5-Fluoro-1H-indazole-6-carbaldehyde | 1644110-86-0 | C₈H₅FN₂O | 164.14 | No N-methyl, 6-CHO |
1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | C₉H₈N₂O | 160.17 | No fluorine, 6-CHO |
The compound exemplifies modern trends in fragment-based drug discovery (FBDD), where its moderate size (heavy atom count: 13) and favorable ligand efficiency metrics enable efficient exploration of chemical space. Its structural complexity (as measured by Fsp³=0.22) balances synthetic accessibility with three-dimensionality, addressing historical limitations of flat heterocyclic scaffolds. Current research applications emphasize its role in developing inhibitors for oncology targets (e.g., FLT3, ALK, and CDK kinases) and inflammation/immunology targets (JAK/STAT pathway modulators), leveraging the fluorine atom for target affinity enhancement through dipole interactions and desolvation effects. The continued demand for this building block is evidenced by its commercial availability from multiple specialty chemical suppliers (e.g., AiFChem, Parchem) at research quantities (typically 1g–100g) with ≥97% purity specifications [1] [3] [6].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8